molecular formula C21H26Br2N4 B14377415 1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide CAS No. 88346-04-7

1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide

Cat. No.: B14377415
CAS No.: 88346-04-7
M. Wt: 494.3 g/mol
InChI Key: QKSPTIJINLYAAZ-UHFFFAOYSA-N
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Description

1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of benzimidazole derivatives with appropriate alkylating agents under controlled conditions. The reaction often requires the presence of a base to facilitate the formation of the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide can be compared with other similar compounds, such as:

    1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium] dibromide: This compound has a similar structure but with an imidazole ring instead of a benzimidazole ring.

    Methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1H-indole-3-carboxylate: This compound has an indole ring and is used in similar applications.

    Indole-3-acetic acid: A plant hormone with a different structure but similar biological activities.

The uniqueness of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

88346-04-7

Molecular Formula

C21H26Br2N4

Molecular Weight

494.3 g/mol

IUPAC Name

3-prop-2-enyl-1-[(3-prop-2-enyl-1,2-dihydrobenzimidazol-1-ium-1-yl)methyl]-1,2-dihydrobenzimidazol-1-ium;dibromide

InChI

InChI=1S/C21H24N4.2BrH/c1-3-13-22-15-24(20-11-7-5-9-18(20)22)17-25-16-23(14-4-2)19-10-6-8-12-21(19)25;;/h3-12H,1-2,13-17H2;2*1H

InChI Key

QKSPTIJINLYAAZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C[NH+](C2=CC=CC=C21)C[NH+]3CN(C4=CC=CC=C43)CC=C.[Br-].[Br-]

Origin of Product

United States

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